molecular formula C7H9NS B8706099 (6-methylpyridin-2-yl)methanethiol

(6-methylpyridin-2-yl)methanethiol

Cat. No.: B8706099
M. Wt: 139.22 g/mol
InChI Key: LKUIJNQQIVNISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methylpyridin-2-yl)methanethiol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methylpyridin-2-yl)methanethiol typically involves the introduction of a thiol group to a methylpyridine precursor. One common method is the reaction of 6-methylpyridine with a thiolating agent under controlled conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-temperature and high-pressure conditions to facilitate the thiolation process. The use of catalysts such as Raney nickel can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: (6-methylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

(6-methylpyridin-2-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of (6-methylpyridin-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • Pyridin-2-ylmethanethiol
  • 6-Methyl-2-pyridinemethanol
  • 2-Methylpyridine

Comparison: (6-methylpyridin-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, pyridin-2-ylmethanethiol lacks the methyl group, which can significantly alter its chemical properties and reactivity. Similarly, 6-Methyl-2-pyridinemethanol has a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications .

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(6-methylpyridin-2-yl)methanethiol

InChI

InChI=1S/C7H9NS/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3

InChI Key

LKUIJNQQIVNISE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CS

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide pellets (37 g) in distilled water (140 cc) is added dropwise, in the course of 15 minutes, to a solution, cooled to 15° C., of 2-(6-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (114.7 g) in distilled water (280 cc). The reaction mixture is heated to the boil and is then stirred for 35 minutes. After cooling to 20° C., the reaction mixture is extracted three times with diethyl ether (480 cc in total). The combined ether extracts are washed three times with distilled water (300 cc in total), dried over anhydrous sodium sulphate and concentrated under reduced pressure (20 mm Hg) at 30° C. 6-Methylpyrid-2-ylmethanethiol (55.4 g) is thus obtained in the form of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
2-(6-methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
114.7 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

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